![molecular formula C16H19N3O3S B2569962 N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide CAS No. 869075-38-7](/img/structure/B2569962.png)
N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of a series of benzenesulfonamides was initiated by the reaction of 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride, yielding N-(4-methoxyphenethyl)benzenesulfonamide. This parent molecule was subsequently treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) and in the presence of a weak base lithium hydride (LiH) to obtain various N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides .Scientific Research Applications
Carbonic Anhydrase Inhibition
N-substituted benzenesulfonamides, including derivatives with N-amino-, N-hydroxy-, and N-methoxy-moieties, have been explored for their potential as carbonic anhydrase inhibitors (CAIs). These compounds have shown interesting aspects related to their mechanism of inhibition, indicating potential applications in targeting carbonic anhydrase isoforms for therapeutic purposes (Di Fiore et al., 2011).
Anticancer Activity
A study on the new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base revealed high singlet oxygen quantum yield. This property, along with good fluorescence and appropriate photodegradation quantum yields, suggests its utility as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020). Furthermore, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared and shown to possess significant antiproliferative activity against various tumor cell lines, suggesting their potential as anticancer agents (Motavallizadeh et al., 2014).
Antimicrobial Activity
The synthesis of new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine showed promising biofilm inhibitory action against Escherichia coli. This indicates their potential as antibacterial agents, highlighting the versatility of benzenesulfonamide derivatives in developing therapeutic agents with less cytotoxicity (Abbasi et al., 2019).
Molecular and Biomolecular Spectroscopy
An FT-IR and FT-Raman spectroscopic study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide provided insights into its molecular structure and vibrational properties. The study suggested potential applications in nonlinear optics due to its significant first hyperpolarizability and extended π-electron delocalization over the sulfaguanidine moiety, indicating the compound's relevance in materials science and photonic applications (Chandran et al., 2012).
properties
IUPAC Name |
1-(benzenesulfonyl)-2-[2-(4-methoxyphenyl)ethyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-14-9-7-13(8-10-14)11-12-18-16(17)19-23(20,21)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H3,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGROQGISPCUOIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.